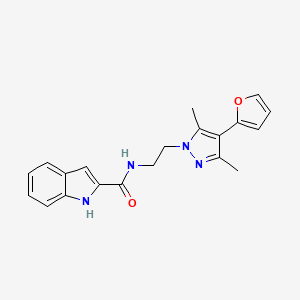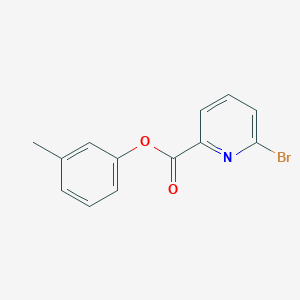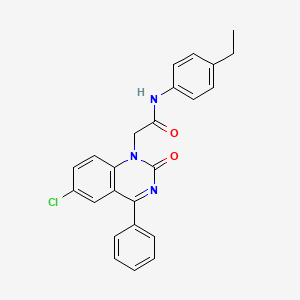
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is a synthetic compound that belongs to the class of quinazolinone derivatives. It is commonly referred to as CE-3 or 6-chloro-2-oxo-N-(4-ethylphenyl)-1,2-dihydroquinazoline-3-carboxamide. This compound has attracted significant attention in the scientific community due to its potential applications in biomedical research.
作用機序
The exact mechanism of action of CE-3 is not fully understood. However, it has been proposed that CE-3 exerts its effects by modulating various signaling pathways, including the PI3K-Akt-mTOR pathway, the MAPK pathway, and the NF-κB pathway. CE-3 has also been shown to inhibit the activity of various enzymes, including histone deacetylases (HDACs) and topoisomerases.
Biochemical and Physiological Effects
CE-3 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, CE-3 has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the expression of anti-apoptotic proteins. In neuroprotection, CE-3 has been shown to reduce oxidative stress, inhibit neuroinflammation, and promote neuronal survival. In inflammation, CE-3 has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
実験室実験の利点と制限
CE-3 has several advantages for lab experiments, including its high solubility in aqueous and organic solvents, its stability under various experimental conditions, and its low toxicity in vitro and in vivo. However, CE-3 also has some limitations, including its relatively low potency compared to other quinazolinone derivatives, its limited bioavailability in vivo, and its potential off-target effects.
将来の方向性
There are several future directions for the research and development of CE-3. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent analogs of CE-3 with improved bioavailability and selectivity. Additionally, further studies are needed to elucidate the exact mechanism of action of CE-3 and its potential applications in other biomedical research areas, such as cardiovascular disease and metabolic disorders. Finally, the development of novel drug delivery systems for CE-3 could enhance its therapeutic potential and reduce its potential side effects.
合成法
The synthesis of CE-3 involves the reaction of 6-chloro-2-oxo-1,2-dihydroquinazoline-3-carboxylic acid with 4-ethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride to yield the final product, CE-3. The overall yield of this synthesis method is approximately 60-70%.
科学的研究の応用
CE-3 has been studied for its potential applications in various biomedical research areas, including cancer therapy, neuroprotection, and inflammation. In cancer therapy, CE-3 has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to enhance the cytotoxicity of chemotherapeutic agents in cancer cells. In neuroprotection, CE-3 has been shown to protect neurons from oxidative stress and reduce neuroinflammation in animal models of neurodegenerative diseases. In inflammation, CE-3 has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases.
特性
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2/c1-2-16-8-11-19(12-9-16)26-22(29)15-28-21-13-10-18(25)14-20(21)23(27-24(28)30)17-6-4-3-5-7-17/h3-14H,2,15H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBCKYFRPFNALJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B2948961.png)
![N-(3-acetamidophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2948963.png)
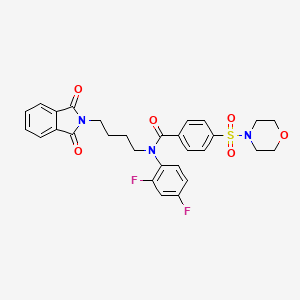
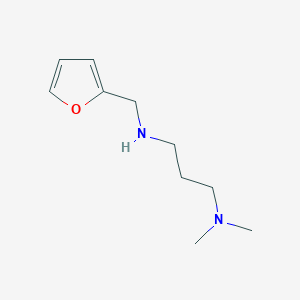
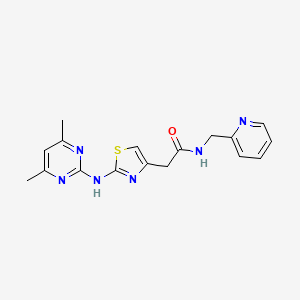
![N-{4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl}-3-phenylpropanamide](/img/structure/B2948970.png)
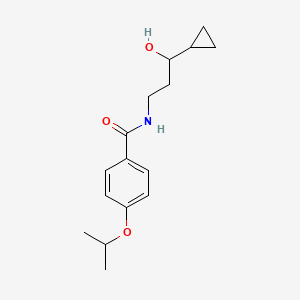
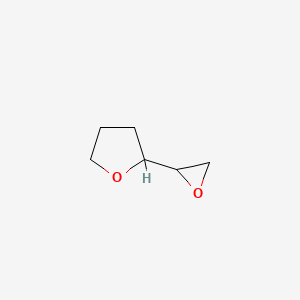
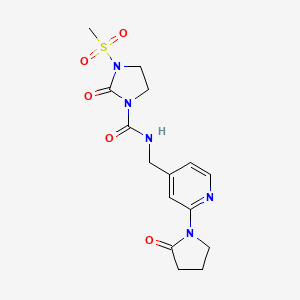
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methoxybenzoate](/img/structure/B2948974.png)
![3-[1-(2-Methylpropoxy)ethoxy]oxetane](/img/structure/B2948976.png)
